molecular formula C20H18N4 B12322292 N'-anilino-4-methyl-N-phenyliminobenzenecarboximidamide

N'-anilino-4-methyl-N-phenyliminobenzenecarboximidamide

Cat. No.: B12322292
M. Wt: 314.4 g/mol
InChI Key: FEYZMOAOMKSFOX-KYZOMJKISA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-anilino-4-methyl-N-phenyliminobenzenecarboximidamide typically involves the reaction of aniline derivatives with appropriate reagents under controlled conditions. One common method involves the condensation of aniline with 4-methylbenzene-1,3-diamine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures .

Industrial Production Methods

Industrial production of N’-anilino-4-methyl-N-phenyliminobenzenecarboximidamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N’-anilino-4-methyl-N-phenyliminobenzenecarboximidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N’-anilino-4-methyl-N-phenyliminobenzenecarboximidamide is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of N’-anilino-4-methyl-N-phenyliminobenzenecarboximidamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-anilino-4-methyl-N-phenyliminobenzenecarboximidamide is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in scientific research and industry.

Properties

Molecular Formula

C20H18N4

Molecular Weight

314.4 g/mol

IUPAC Name

N'-anilino-4-methyl-N-phenyliminobenzenecarboximidamide

InChI

InChI=1S/C20H18N4/c1-16-12-14-17(15-13-16)20(23-21-18-8-4-2-5-9-18)24-22-19-10-6-3-7-11-19/h2-15,21H,1H3/b23-20+,24-22?

InChI Key

FEYZMOAOMKSFOX-KYZOMJKISA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C(=N\NC2=CC=CC=C2)/N=NC3=CC=CC=C3

Canonical SMILES

CC1=CC=C(C=C1)C(=NNC2=CC=CC=C2)N=NC3=CC=CC=C3

Origin of Product

United States

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